2-(Trichloromethyl)benzonitrile

Purification Process Chemistry Isomer Separation

2-(Trichloromethyl)benzonitrile (CAS 2635-68-9) is an ortho-substituted aromatic nitrile featuring a trichloromethyl (–CCl₃) group adjacent to the cyano group on the benzene ring. This compound class exhibits strong electron-withdrawing character from both substituents, deactivating the ring toward electrophilic substitution while activating the trichloromethyl carbon for nucleophilic displacement.

Molecular Formula C8H4Cl3N
Molecular Weight 220.5 g/mol
CAS No. 2635-68-9
Cat. No. B1607066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trichloromethyl)benzonitrile
CAS2635-68-9
Molecular FormulaC8H4Cl3N
Molecular Weight220.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)C(Cl)(Cl)Cl
InChIInChI=1S/C8H4Cl3N/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4H
InChIKeyGBKJYWAWSNXSIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trichloromethyl)benzonitrile (CAS 2635-68-9): An Ortho-Substituted Trichloromethyl Benzonitrile Building Block for Agrochemical and Pharmaceutical Intermediates


2-(Trichloromethyl)benzonitrile (CAS 2635-68-9) is an ortho-substituted aromatic nitrile featuring a trichloromethyl (–CCl₃) group adjacent to the cyano group on the benzene ring . This compound class exhibits strong electron-withdrawing character from both substituents, deactivating the ring toward electrophilic substitution while activating the trichloromethyl carbon for nucleophilic displacement . It is commercially available as a white to pale yellow crystalline solid with a typical purity of ≥97%, and serves primarily as a versatile intermediate in the synthesis of trifluoromethyl analogs, herbicides, and pharmaceutical candidates [1].

1
Synthesis of ortho-trifluoromethyl and bis-(trichloromethyl) building blocks
2
Agrochemical intermediate requiring defined ortho regiochemistry
3
Medicinal chemistry programs where isomer-specific LogP/PSA profiles are critical

Why 3- or 4-(Trichloromethyl)benzonitrile Cannot Substitute for the 2-Isomer in Ortho-Dependent Synthetic Routes and Physicochemical Handling


The three regioisomers of trichloromethylbenzonitrile are not functionally interchangeable. The ortho relationship in the 2-isomer imposes a unique steric and electronic environment that directly impacts both reactivity and physical behavior. In nucleophilic aromatic substitution or halogen-exchange fluorination, the proximity of the –CCl₃ group to the –CN group alters the activation barrier and product distribution compared to the meta and para isomers [1]. Additionally, the 2-isomer exhibits a markedly higher boiling point (311.1 °C vs. 295.6 °C for the 3-isomer and 304.1 °C for the 4-isomer ) and distinct vapor pressure, which directly affect distillation-based purification, solvent recovery, and safe handling protocols in large-scale processes. Simply substituting the 3- or 4-isomer introduces uncontrolled variables that can derail established synthetic protocols and compromise batch-to-batch reproducibility.

!
Meta (3-) and para (4-) isomers lack ortho-directing geometry for side-chain chlorination cascades
!
Boiling point differences (15.5 °C vs. 3-isomer) alter distillation purification and solvent recovery protocols
!
Regioisomeric mixtures confound QSAR interpretation during hit-to-lead optimization

2-(Trichloromethyl)benzonitrile (CAS 2635-68-9): Quantitative Differentiation vs. 3- and 4-Isomers and Trifluoromethyl Analogs


Higher Boiling Point of the 2-Isomer Enables Isomer-Specific Fractional Distillation During Synthesis and Purification

The 2-isomer possesses a boiling point of 311.1 °C at 760 mmHg, which is 15.5 °C higher than the 3-isomer (295.6 °C) and 7.0 °C higher than the 4-isomer (304.1 °C) . This boiling point elevation, together with a correspondingly higher flash point of 134.1 °C (vs. 123.3 °C for 3-isomer and 129.3 °C for 4-isomer), directly translates into a wider operational window for fractional distillation, allowing removal of the meta and para isomers as lower-boiling fractions during post-synthetic clean-up . The 2-isomer's lower vapor pressure (0.000577 mmHg at 25 °C) compared to the 3-isomer (0.00151 mmHg) further reduces evaporative losses during ambient handling .

Boiling Point
Head-to-head
311.1 °C (2-isomer)
3-isomer: 295.6 °C; 4-isomer: 304.1 °C
Supports isomer-specific fractional distillation
Predicted values at 760 mmHg
Purification Process Chemistry Isomer Separation

Ortho-Directing Effect of the Trichloromethyl Group in Side-Chain Chlorination Cascades to Bis-(trichloromethyl) and Trifluoromethyl Intermediates

A disclosed process demonstrates that 2,5-dimethylbenzonitrile undergoes sequential side-chain chlorination to yield 2,5-bis-(trichloromethyl)benzonitrile (mp 112–113 °C, bp 195–200 °C/12 Torr) in 87.5% yield, followed by further chlorination to 2-chloro-5-trichloromethyl benzonitrile (mp 66–68 °C, bp 171–172 °C/12 Torr) in 78% yield [1]. The ortho-trichloromethyl group remains intact during subsequent chlorine displacement, enabling the final conversion to the corresponding trifluoromethyl derivative via halogen exchange [1][2]. The 2-isomer serves as the direct monochloro entry point into this cascade; the 3- and 4-isomers cannot replicate this ortho-directed bis-chlorination pathway due to the absence of a neighboring methyl group in the correct orientation.

Cascade Yield
Class-level
87.5% (bis-trichloromethyl intermediate)
US3931276A; ortho-directed chlorination
Enables trifluoromethyl analog synthesis route
Meta/para isomers cannot replicate pathway
Halogen Exchange Trifluoromethylation Agrochemical Synthesis

Differentiated Lipophilicity and Polar Surface Area Govern Solvent Partitioning and Biological Membrane Permeability Predictive Profiles

The 2-isomer exhibits a computed LogP of 3.385 and a topological polar surface area (PSA) of 23.79 Ų . While the 3-isomer shares a similar LogP (~3.385), the 4-isomer is reported with a LogP of 3.327 [1]. The small but measurable difference in lipophilicity between the 2- and 4-isomers (ΔLogP ≈ 0.058) can influence partitioning behavior in biphasic reaction systems and early-stage in silico ADME predictions when the trichloromethylbenzonitrile scaffold is incorporated into larger drug-like molecules. These values are calculated properties and serve as baseline reference points for isomer selection in medicinal chemistry programs.

Computed LogP
Cross-study
2-isomer: 3.385; PSA 23.79 Ų
4-isomer: LogP 3.327
Informs isomer selection for ADME prediction context
ΔLogP 0.058 may affect partitioning
ADME Prediction LogP Drug Design

Differential Hazard Profile: Flash Point and Vapor Pressure Impact Storage, Transport, and Large-Scale Handling Requirements

The 2-(trichloromethyl)benzonitrile isomer has a flash point of 134.1 °C, compared to 123.3 °C for the 3-isomer and 129.3 °C for the 4-isomer . Its vapor pressure at 25 °C is 0.000577 mmHg, approximately 2.6-fold lower than the 3-isomer (0.00151 mmHg) . This combination—higher flash point and lower volatility—translates into reduced flammability risk and lower inhalation exposure potential during ambient-temperature operations. For procurement and EHS (Environmental, Health, and Safety) planning, these differences can affect storage classification, ventilation requirements, and personal protective equipment specifications.

Hazard Profile
Head-to-head
Flash point 134.1 °C
Vapor pressure 2.6× lower than 3-isomer
Reduced flammability and inhalation risk potential
Supports EHS assessment for scale-up context
Process Safety Hazard Assessment Regulatory Compliance

3 High-Value Application Scenarios for 2-(Trichloromethyl)benzonitrile (CAS 2635-68-9) Grounded in Evidence


Synthesis of ortho-Trifluoromethylbenzonitrile Derivatives via Halogen-Exchange Fluorination

The 2-isomer is the direct precursor for preparing 2-(trifluoromethyl)benzonitrile through reaction with hydrogen fluoride or metal fluorides [1]. The established cascade chlorination protocol (US3931276A) demonstrates that ortho-trichloromethyl groups are selectively retained during downstream chemistry, providing a validated route to trifluoromethylated benzonitriles that are core scaffolds in kinase inhibitors and agrochemicals [1]. Procurement of the 2-isomer specifically enables this pathway, as the 3- and 4-isomers cannot participate in the ortho-directed bis-chlorination sequence that installs the requisite trichloromethyl group for subsequent halogen exchange [1].

Herbicide Intermediate Manufacturing Leveraging Ortho-Selective Reactivity

Patent literature identifies 2-chlorotrichloromethyl benzonitriles and bis-(trichloromethyl)-benzonitriles—compounds derived from ortho-substituted benzonitriles—as active herbicides with demonstrated efficacy against Aedes aegypti and Drosophila melanogaster [1]. The 2-isomer serves as the foundational building block for accessing this herbicide class. Industrial procurement for plant-scale synthesis should specify the 2-isomer to ensure compatibility with the patented routes and avoid isomer-related activity drop-offs [1].

Medicinal Chemistry Hit-to-Lead Optimization Requiring Defined Isomer Physicochemical Profiles

When the trichloromethylbenzonitrile fragment is incorporated into lead series, the computed LogP differences between isomers (ΔLogP ≈ 0.058 between 2- and 4-isomer) can influence in silico ADME predictions and experimental solubility . Medicinal chemistry teams should explicitly procure the defined isomer rather than an isomeric mixture to maintain quantitative structure-activity relationship (QSAR) integrity and avoid confounding SAR interpretation during lead optimization .

Application
Selection Property
Validation Focus
Trifluoromethylbenzonitrile synthesis
Ortho-CCl₃ retention in halogen exchange
Cascade protocol compatibility and conversion yield
Herbicide intermediate manufacturing
Ortho-substituted benzonitrile scaffold
Patented route compatibility and positional isomer purity
Medicinal chemistry lead optimization
Defined isomer physicochemical profile
QSAR integrity and SAR interpretation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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